
Phenol, 2,6-diallyl-4-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Diallyl-4-methoxyphenol is an organic compound belonging to the phenol family It is characterized by the presence of two allyl groups and a methoxy group attached to a phenolic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diallyl-4-methoxyphenol typically involves multiple steps. One common method starts with the O-allylation of eugenol, followed by Claisen rearrangement and subsequent isomerization. The process can be summarized as follows:
O-Allylation: Eugenol undergoes O-allylation in the presence of a catalyst such as CTAB (cetyltrimethylammonium bromide) at room temperature to form 4-allyl-1-(allyloxy)-2-methoxybenzene.
Claisen Rearrangement: The intermediate is then heated to induce Claisen rearrangement, resulting in the formation of 2,4-diallyl-6-methoxyphenol.
Isomerization: Finally, the compound undergoes isomerization under alkaline conditions in ethylene glycol to yield 2,6-Diallyl-4-methoxyphenol.
Industrial Production Methods: Industrial production methods for 2,6-Diallyl-4-methoxyphenol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Diallyl-4-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include iodine and ceric ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated phenols.
Wissenschaftliche Forschungsanwendungen
2,6-Diallyl-4-methoxyphenol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various bioactive compounds and polymers.
Biology: The compound exhibits significant antioxidant activity, making it useful in studies related to oxidative stress and cellular protection.
Medicine: Its antioxidant properties are being explored for potential therapeutic applications in treating diseases associated with oxidative damage, such as cancer and cardiovascular diseases.
Industry: It is used as an intermediate in the production of antioxidants, fragrances, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2,6-Diallyl-4-methoxyphenol primarily involves its antioxidant properties. The compound can scavenge free radicals and inhibit the activity of enzymes involved in oxidative stress, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). This activity helps in reducing inflammation and protecting cells from oxidative damage .
Vergleich Mit ähnlichen Verbindungen
2-Methoxyphenol (Guaiacol): Known for its use in flavorings and fragrances.
4-Methoxyphenol (Mequinol): Used in dermatology for skin depigmentation treatments.
Eugenol: Exhibits antimicrobial and anti-inflammatory properties.
Uniqueness: Its unique structure allows for diverse chemical modifications and applications compared to other methoxyphenols .
Eigenschaften
CAS-Nummer |
64047-87-6 |
|---|---|
Molekularformel |
C13H16O2 |
Molekulargewicht |
204.26 g/mol |
IUPAC-Name |
4-methoxy-2,6-bis(prop-2-enyl)phenol |
InChI |
InChI=1S/C13H16O2/c1-4-6-10-8-12(15-3)9-11(7-5-2)13(10)14/h4-5,8-9,14H,1-2,6-7H2,3H3 |
InChI-Schlüssel |
FLSIHRBYEUUNFL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C(=C1)CC=C)O)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Phenyl-7-thia-1,5-diazabicyclo[4.3.0]nona-2,5-dien-4-one](/img/structure/B13946182.png)
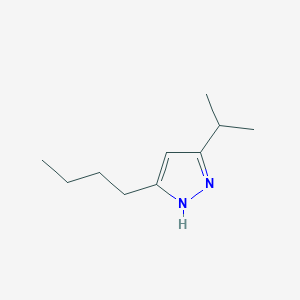
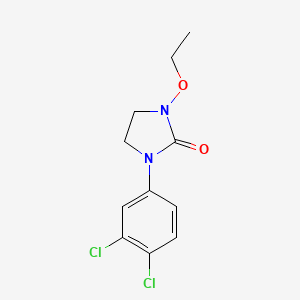
![2-Chloro-1-(8-(mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13946210.png)
![4-[(Z)-Butylideneamino]benzoic acid](/img/structure/B13946216.png)
![4-(2,4-Dimethyl-phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13946219.png)


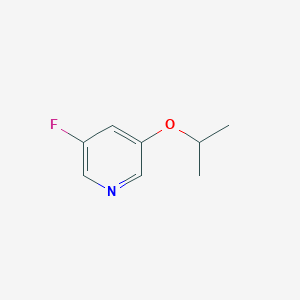
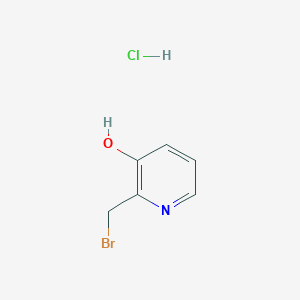

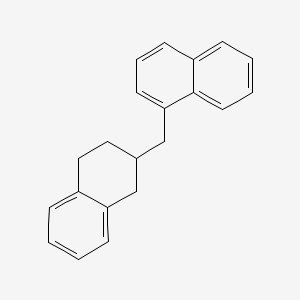
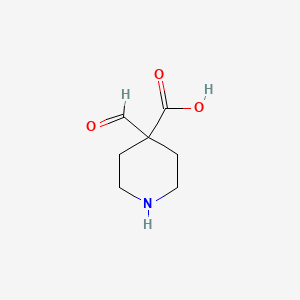
![7H-[1,3]Thiazolo[5,4-f][1,4]benzothiazine](/img/structure/B13946275.png)
